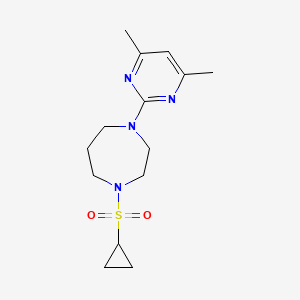![molecular formula C15H19N5O2 B15120004 N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide](/img/structure/B15120004.png)
N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide is a complex organic compound featuring a unique pyrazolo[1,5-a]pyrazine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization at specific positions to introduce the cyclopropyl and morpholine-2-carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed carbonylation, cyclocondensation, and other standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
Applications De Recherche Scientifique
N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anti-cancer effects.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, including enzyme inhibition.
Pyrazolo[1,5-a]quinoxalines: Studied for their diverse pharmacological properties.
Uniqueness
N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide stands out due to its unique structural features, such as the cyclopropyl and morpholine-2-carboxamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H19N5O2 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-10-8-12-14(16-4-5-20(12)18-10)19-6-7-22-13(9-19)15(21)17-11-2-3-11/h4-5,8,11,13H,2-3,6-7,9H2,1H3,(H,17,21) |
Clé InChI |
LTBQXFKXKRVAQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=CN=C(C2=C1)N3CCOC(C3)C(=O)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15119921.png)
![2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15119930.png)
![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15119950.png)

![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)

![1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide](/img/structure/B15119980.png)
![2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B15119986.png)
![4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15119988.png)
![4-(2-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119996.png)
![4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B15120002.png)
![N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15120008.png)
